4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
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Overview
Description
4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine is a complex organic compound that features a pyrazole ring substituted with methoxyphenyl and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring followed by the construction of the pyrazole ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups yields phenolic compounds, while reduction of nitro groups yields amines.
Scientific Research Applications
4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylacetic acid: A simpler compound with a single methoxyphenyl group.
4-methoxyphenyl isocyanate: Known for its use in protecting amino groups.
Bis[di(4-methoxyphenyl)amino]carbazole: Used in the development of hole transport materials for solar cells.
Uniqueness
4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine is unique due to its combination of methoxyphenyl and thiazolyl groups attached to a pyrazole ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
The compound 4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula: C25H28N4O3S
- Molecular Weight: 464.58 g/mol
The compound contains a thiazole ring, a pyrazole moiety, and methoxyphenyl substituents, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Notably, thiazolidin-4-one derivatives, closely related to the target compound, have demonstrated considerable potential as anticancer agents by inhibiting various enzymes involved in tumor growth .
Table 1: Summary of Anticancer Activities of Thiazole Derivatives
Antifungal Activity
The compound has also been tested for antifungal properties against various strains. Preliminary results suggest moderate activity against Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) ranging from 125 to 250 µg/mL .
Table 2: Antifungal Activity of Related Compounds
Compound | Target Organism | MIC (µg/mL) | Reference |
---|---|---|---|
4-(4-methoxyphenyl)thiazole | Candida albicans | 125 | |
Pyrazole derivative | Cryptococcus neoformans | 250 | |
Thiazolidinone | Aspergillus niger | 62.5 |
The biological activity of the compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of electron-withdrawing groups enhances its electrophilicity, which is crucial for its interaction with biomolecules .
Case Study 1: Anticancer Efficacy in Cell Lines
A study evaluated the efficacy of the compound on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
Case Study 2: Antifungal Screening
In a screening study against fungal pathogens, the compound demonstrated promising antifungal activity. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting further exploration into analogs of this compound.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-25-15-7-3-13(4-8-15)17-11-22-24(19(17)21)20-23-18(12-27-20)14-5-9-16(26-2)10-6-14/h3-12H,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXLCWCIVQKHLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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